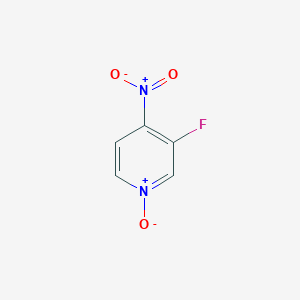

3-Fluoro-4-nitropyridine-N-oxide

Descripción

3-Fluoro-4-nitropyridine-N-oxide (CAS: 769-54-0) is a fluorinated nitro-substituted pyridine derivative with the molecular formula C₅H₃FN₂O₃ and a molecular weight of 158.09 g/mol. Key properties include:

- Melting Point: 122°C

- Boiling Point: Predicted 417.9±25.0°C

- Density: 1.56 g/cm³

- pKa: -2.08 (predicted)

- Storage: Requires storage at -20°C in a sealed, dry container .

The compound is primarily used as a precursor for synthesizing 4-Amino-3-fluoropyridine, a critical intermediate in pharmaceutical applications. It is classified as harmful upon inhalation, skin contact, or ingestion, necessitating stringent safety protocols .

Propiedades

IUPAC Name |

3-fluoro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWIGULJOZAPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344032 | |

| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-54-0 | |

| Record name | Pyridine, 3-fluoro-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitropyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

Direct Nitration of Pyridine N-Oxide

This method involves nitration of pyridine N-oxide to introduce the nitro group at the desired position.

Procedure

- Starting Material : Pyridine N-oxide.

- Reagents :

- Concentrated sulfuric acid (H$$2$$SO$$4$$).

- Potassium nitrate (KNO$$3$$) or nitric acid (HNO$$3$$).

- Reaction Conditions :

- Temperature: 0–60°C for nitration initiation.

- Reaction time: Typically ranges from 1 to 12 hours.

- Steps :

- Mix pyridine N-oxide with concentrated H$$2$$SO$$4$$.

- Add KNO$$_3$$ solution dropwise while maintaining the temperature below 60°C.

- Stir the mixture at elevated temperatures (60–120°C) until completion.

Yield and Observations

Fluorination of Nitro-Pyridine N-Oxide

Once the nitro group is introduced, fluorination is carried out to obtain the final product.

Procedure

- Starting Material : 4-Nitropyridine N-oxide.

- Reagents :

- Fluorinating agents such as potassium fluoride (KF) or Selectfluor.

- Reaction Conditions :

- Solvent: Acetonitrile or dimethylformamide (DMF).

- Temperature: Moderate heating (50–100°C).

- Steps :

- Dissolve 4-nitropyridine N-oxide in a suitable solvent.

- Introduce the fluorinating agent under controlled conditions.

- Monitor reaction progress using high-performance liquid chromatography (HPLC).

Yield and Observations

Continuous Flow Synthesis

Continuous flow synthesis offers a scalable and safer alternative for producing this compound.

Procedure

- Employ a continuous flow reactor for nitration and subsequent fluorination steps.

- Optimize flow rates, temperature, and reagent concentrations for high throughput.

- Use inline monitoring techniques like HPLC to ensure product quality.

Advantages

Data Table: Summary of Reaction Conditions

| Step | Starting Material | Reagents | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|---|---|

| Nitration | Pyridine N-oxide | H$$2$$SO$$4$$, KNO$$_3$$ | 0–60 | 1–12 | ~83 |

| Fluorination | 4-Nitropyridine N-oxide | KF, DMF | 50–100 | Variable | >70 |

| Continuous Flow Synthesis | Pyridine N-oxide | Optimized reagents | Controlled | Continuous | High |

Analysis of Preparation Methods

Strengths

- High selectivity for desired product formation.

- Scalable methods like continuous flow synthesis improve industrial applicability.

- Use of environmentally friendly reagents such as potassium nitrate reduces hazardous waste.

Limitations

- Regioselectivity challenges during fluorination require careful optimization.

- Handling of reactive agents like nitric acid poses safety risks.

Análisis De Reacciones Químicas

3-Fluoro-4-nitropyridine-N-oxide undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation can convert it to 3-fluoro-4-aminopyridine.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.

Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

Common reagents used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3-fluoro-4-nitropyridine-N-oxide has been achieved through direct fluorination methods. A notable study demonstrated the nucleophilic radiofluorination of pyridine N-oxides, which produced this compound in moderate yields at room temperature. This method is significant as it provides a new pathway for generating fluorinated pyridines, which are crucial in pharmaceuticals and radiopharmaceuticals .

The reactivity of this compound has been characterized by its ability to undergo further transformations. For instance, it can be reduced to 3-fluoro-4-aminopyridine, which is under investigation for its potential use in treating multiple sclerosis . The unique electron-rich structure of this compound enhances its reactivity, making it a valuable precursor for various chemical reactions.

This compound exhibits several biological properties due to the presence of the N-oxide functional group. Compounds with N-oxide functionalities have been shown to possess antimicrobial, analgesic, and anticancer activities . Specifically, derivatives of pyridine N-oxides have demonstrated efficacy as inhibitors of HIV-1 reverse transcriptase and antiviral agents against various strains of coronaviruses .

Moreover, the compound's metabolic stability has been investigated in preclinical studies involving rodents and nonhuman primates. These studies indicated that this compound is sensitive to demyelinated lesions in the brain, suggesting its potential as a positron emission tomography (PET) tracer for imaging neurological conditions .

Radiopharmaceutical Applications

One of the most promising applications of this compound lies in its use as a radiolabeled tracer for PET imaging. The compound can be labeled with fluorine-18, a radioactive isotope commonly used in medical imaging. Studies have shown that the fluorinated analogs maintain high stability and specificity for detecting demyelination in brain tissues .

The synthesis of fluorinated compounds like this compound is crucial for developing new imaging agents that can provide insights into neurological disorders such as multiple sclerosis. The ability to visualize demyelinated lesions non-invasively paves the way for better diagnostic tools and therapeutic monitoring.

Case Study 1: Imaging Demyelination

A clinical trial (ClinicalTrials.gov identifier: NCT04699747) investigated the use of this compound as a PET tracer in humans. Initial findings indicated that while the compound showed excellent stability in nonhuman primates, its metabolic profile in humans revealed rapid clearance from circulation. This discrepancy highlights the need for further research to optimize dosing and administration protocols for effective imaging .

Case Study 2: Antiviral Activity

Research has also focused on the antiviral properties of pyridine N-oxides, including this compound. In vitro studies demonstrated that derivatives could inhibit viral replication, suggesting potential applications in treating viral infections. The mechanism appears to involve complexation with metalloporphyrins within cells, enhancing their biological activity .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitropyridine-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

4-Nitropyridine-N-oxide (CAS: 1124-33-0)

Key Differences :

3-Chloro-4-nitropyridine-1-oxide (CAS: 76439-45-7)

Key Differences :

- Chlorine substitution at position 3 vs. fluorine in the target compound.

- Chlorine’s larger atomic size may alter reactivity and solubility compared to fluorine.

2-Chloro-3-fluoro-4-nitropyridine-N-oxide

Key Differences :

- Additional chlorine at position 2 increases molecular weight (192.53 vs. 158.09 g/mol).

- Dual halogen substitution (Cl and F) may enhance electrophilic reactivity in organic synthesis.

- Limited safety data compared to the well-documented hazards of 3-Fluoro-4-nitropyridine-N-oxide .

Other Fluorinated Analogs

- 4-Fluoro-3-nitropyridine (CAS: 115812-96-9):

- 5-Fluoro-2-nitropyridine (CAS: 779345-37-8):

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Safety Profile |

|---|---|---|---|---|---|

| This compound | C₅H₃FN₂O₃ | 158.09 | 122 | Pharmaceutical intermediate | Harmful via inhalation, skin |

| 4-Nitropyridine-N-oxide | C₅H₄N₂O₃ | 140.1 | N/A | Laboratory chemical | Limited hazard data |

| 3-Chloro-4-nitropyridine-1-oxide | C₅H₃ClN₂O₃ | ~173.54* | N/A | Pharmaceutical intermediate | No explicit hazards reported |

| 2-Chloro-3-fluoro-4-nitropyridine-N-oxide | C₅H₂ClFN₂O₃ | 192.53 | N/A | Organic synthesis | Insufficient data |

*Estimated based on molecular formula; CAS 76439-45-7 data in may contain errors .

Research Findings and Trends

- Reactivity : Fluorine’s electronegativity in this compound enhances its suitability for nucleophilic substitution reactions, distinguishing it from chloro analogs .

- Stability : The requirement for sub-zero storage of this compound suggests lower thermal stability compared to 4-Nitropyridine-N-oxide .

- Synthetic Utility : Halogen positioning (e.g., 2-Chloro-3-fluoro substitution) broadens applicability in multi-step syntheses, particularly in drug discovery .

Actividad Biológica

3-Fluoro-4-nitropyridine-N-oxide (CAS Number: 13505-01-6) is a heterocyclic organic compound that has garnered attention in medicinal chemistry and neuroimaging due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, particularly in the context of neurological disorders.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. Its molecular formula is CHFNO, with a molecular weight of approximately 144.1 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups imparts unique electronic properties that influence its reactivity and biological interactions .

Biological Activity Overview

Research indicates that derivatives of 3-fluoro-4-nitropyridine exhibit significant biological activities, particularly in the realm of neurological applications:

- Neurotransmitter Modulation : Compounds derived from 3-fluoro-4-nitropyridine, such as 3-fluoro-4-aminopyridine, are known to enhance neurotransmitter release by blocking potassium channels in neurons. This mechanism suggests potential therapeutic applications in treating conditions like multiple sclerosis .

- Demyelination Imaging : The compound is being investigated as a precursor for radiolabeled tracers targeting demyelination in the brain. For instance, []3-fluoro-4-aminopyridine is under study as a PET tracer for detecting demyelinated lesions, which are characteristic of multiple sclerosis .

Synthesis and Application in PET Imaging

Several studies have explored the synthesis and application of this compound derivatives in PET imaging:

- Synthesis of []3-fluoro-4-aminopyridine :

-

Metabolic Stability Studies :

- Research highlighted differences in metabolic stability between anesthetized and awake subjects, revealing that anesthetized animals exhibited significantly higher stability (approximately 90% parent compound remaining) compared to less than 50% in awake subjects within one hour post-injection . This variability underscores the importance of considering physiological conditions during pharmacokinetic evaluations.

Comparative Data Table

| Compound | Molecular Weight | Biological Activity | Stability Post-Injection |

|---|---|---|---|

| This compound | ~144.1 g/mol | Potential K+ channel modulator | Varies by anesthesia |

| []3-fluoro-4-aminopyridine | ~145.1 g/mol | PET tracer for demyelination | >90% under anesthesia |

| []5-methyl-3-fluoro-4-aminopyridine | ~159.1 g/mol | K+ channel imaging agent | Comparable to []3F4AP |

Mechanistic Insights

The interaction mechanisms of this compound with biological targets have been a focal point of research:

- Ion Channel Modulation : Studies indicate that this compound may interact with voltage-gated potassium channels, which are critical for neuronal excitability and neurotransmitter release. Enhanced binding affinity to these channels could lead to improved therapeutic profiles for neurological disorders .

Q & A

Q. What are the recommended protocols for the safe handling and storage of 3-fluoro-4-nitropyridine-N-oxide in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact, dust formation, and aerosols. Use local exhaust ventilation and wear PPE (gloves, lab coat, goggles) .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Incompatibilities are not explicitly reported, but standard precautions for nitro-aromatic compounds (e.g., isolation from reducing agents) should apply .

- Waste Disposal : Use licensed waste management services for surplus material. Non-recyclable solutions must be treated as hazardous waste .

Q. How can researchers synthesize this compound with high regioselectivity?

- Methodological Answer :

- Step 1 : Start with pyridine-N-oxide. Use directed nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 4-position.

- Step 2 : Fluorinate the 3-position via halogen exchange (e.g., KF in DMF at 120°C) or electrophilic fluorination (Selectfluor®).

- Key Challenge : Competing nitration/fluorination sites may require protecting groups or kinetic control. Compare with analogous compounds like 2-chloro-3-fluoro-4-nitropyridine-N-oxide (CAS 101664-56-6) for regioselective strategies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR detects fluorine environment (~-120 ppm for aromatic-F). ¹H/¹³C NMR identifies ring substitution patterns.

- IR : Look for N-oxide peaks (~1250–1300 cm⁻¹) and nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (MW 173.1 g/mol). Reference NIST spectral libraries for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Optimize geometry using B3LYP/6-311+G(d,p). Calculate electrostatic potential maps to identify electron-deficient sites (e.g., nitro-adjacent positions).

- Step 2 : Simulate reaction pathways for substitutions (e.g., F⁻ displacement by OH⁻). Compare activation energies with experimental kinetic data.

- Validation : Cross-reference with CC-DPS quantum-chemical profiling for analogous fluoronitro compounds .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Factor 1 : Reaction temperature control (e.g., nitration exotherms may cause byproducts).

- Factor 2 : Purification methods (e.g., column chromatography vs. recrystallization).

- Case Study : Analyze discrepancies in fluorination efficiency using DoE (Design of Experiments) to isolate critical variables (e.g., solvent polarity, catalyst load) .

Q. How does the fluorine substituent influence the electronic properties and stability of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic Effects : Fluorine’s -I effect increases nitro group electrophilicity. Use cyclic voltammetry to measure reduction potentials.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and compare with 4-nitropyridine-N-oxide (CAS 1124-33-0). HPLC monitors decomposition products .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Design : The nitro group enables interactions with nitroreductase enzymes (relevant in prodrug activation).

- Case Study : Molecular docking studies with bacterial nitroreductase (e.g., PDB 1YAH) predict binding affinity. Compare with 4-nitroimidazole derivatives .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.